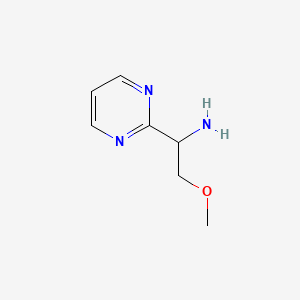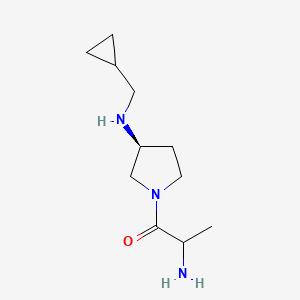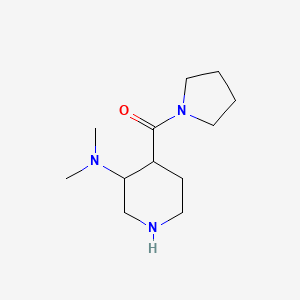
Methyl 2-methyl-6-(phenylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-6-(phenylthio)nicotinate is an organic compound with the molecular formula C14H13NO2S It is a derivative of nicotinic acid, featuring a phenylthio group at the 6-position and a methyl group at the 2-position of the nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-6-(phenylthio)nicotinate typically involves the esterification of 2-methyl-6-(phenylthio)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the nitro group to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Methyl 2-methyl-6-(phenylthio)nicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-6-(phenylthio)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The phenylthio group can enhance the compound’s binding affinity and selectivity for certain receptor subtypes.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: A simpler ester of nicotinic acid without the phenylthio and methyl groups.
2-methyl-6-(phenylthio)nicotinic acid: The acid precursor to the ester.
Methyl 6-(phenylthio)nicotinate: Lacks the methyl group at the 2-position.
Uniqueness: Methyl 2-methyl-6-(phenylthio)nicotinate is unique due to the presence of both the phenylthio and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a pharmacological agent and its utility in synthetic chemistry.
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
methyl 2-methyl-6-phenylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-10-12(14(16)17-2)8-9-13(15-10)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clé InChI |
BDKGOXJRTJUJDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)SC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate](/img/structure/B11793150.png)

![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11793160.png)






![6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)
